molecular formula C15H18N4O3 B15352382 (3R,4R,Z)-Benzyl 4-azido-3-hydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate

(3R,4R,Z)-Benzyl 4-azido-3-hydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate

Cat. No.: B15352382
M. Wt: 302.33 g/mol
InChI Key: NWWBDJLOOWNMNH-CWIKABRRSA-N
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Description

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: is a complex organic compound with a molecular formula of C15H18N4O3 and a molecular weight of 302.33

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions may involve the replacement of certain functional groups with others, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester: can be compared with other similar compounds, such as:

  • Loline: An alkaloid isolated from fungal endophytes.

  • Coumarin Heterocycles: Compounds with similar structural features used in various chemical syntheses.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

benzyl (3R,4R,5Z)-4-azido-3-hydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate

InChI

InChI=1S/C15H18N4O3/c16-18-17-13-8-4-5-9-19(10-14(13)20)15(21)22-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,20H,5,9-11H2/b8-4-/t13-,14-/m1/s1

InChI Key

NWWBDJLOOWNMNH-CWIKABRRSA-N

Isomeric SMILES

C/1CN(C[C@H]([C@@H](/C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C(C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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